N-(4-Fluorophenyl)-N'-hydroxyacetimidamide
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Overview
Description
N-(4-Fluorophenyl)-N’-hydroxyacetimidamide is an organic compound that belongs to the class of hydroxyamidines. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring and a hydroxy group attached to the imidamide moiety. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-N’-hydroxyacetimidamide typically involves the reaction of 4-fluoroaniline with acetimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product. The general reaction scheme is as follows:
[ \text{4-Fluoroaniline} + \text{Acetimidoyl chloride} \rightarrow \text{N-(4-Fluorophenyl)-N’-hydroxyacetimidamide} ]
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction, and the product can be purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide moiety can be reduced to form amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Formation of N-(4-Fluorophenyl)-N’-oxoacetimidamide.
Reduction: Formation of N-(4-Fluorophenyl)-N’-hydroxyethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Fluorophenyl)-N’-hydroxyacetimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-N’-hydroxybenzimidamide
- N-(4-Fluorophenyl)-N’-hydroxythiourea
- N-(4-Fluorophenyl)-N’-hydroxyurea
Uniqueness
N-(4-Fluorophenyl)-N’-hydroxyacetimidamide is unique due to the presence of both a hydroxy group and a fluorine atom, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and specificity for certain molecular targets.
Properties
Molecular Formula |
C8H9FN2O |
---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
N'-(4-fluorophenyl)-N-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9FN2O/c1-6(11-12)10-8-4-2-7(9)3-5-8/h2-5,12H,1H3,(H,10,11) |
InChI Key |
JAJFBHTWNQTFBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)F)NO |
Origin of Product |
United States |
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